7-Bromochroman
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Bromochroman can be synthesized through several methods. One common approach involves the bromination of chroman using bromine or other brominating agents under controlled conditions. For instance, the bromination of chroman in the presence of a solvent like acetic acid can yield this compound .
Another method involves the hydrogenation addition of 7-bromo-benzopyrone catalyzed by Wilkinson’s catalyst, Rhodium (I) tris (triphenylphosphine) chloride. The reaction is carried out under hydrogen pressure at elevated temperatures, typically around 70°C, resulting in a yield of approximately 79.8% .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using bromine or hydrobromic acid. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of solvents like toluene or acetic acid and may require reflux conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 7-Bromochroman undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: this compound can be oxidized to form 7-bromo-chroman-4-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 7-bromo-chroman-4-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium tert-butoxide, solvents like dimethyl sulfoxide (DMSO), reaction temperatures around 50-100°C.
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or dichloromethane, reaction temperatures around 0-25°C.
Major Products Formed:
Substitution: Various substituted chromans depending on the nucleophile used.
Oxidation: 7-bromo-chroman-4-one.
Reduction: 7-bromo-chroman-4-ol.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Bromochroman and its derivatives involves interaction with various molecular targets and pathways. For instance, some derivatives exhibit anticancer activity by inhibiting specific enzymes or signaling pathways involved in cell proliferation and survival. The exact mechanism can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Chroman: Lacks the bromine atom, making it less reactive in certain substitution reactions.
7-Chlorochroman: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
7-Fluorochroman: Contains a fluorine atom, which significantly alters its chemical behavior compared to 7-Bromochroman.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications, particularly in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-chromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDHMTIEVNKNCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941710-30-1 | |
Record name | 7-bromo-3,4-dihydro-2H-1-benzopyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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